

high-performance liquid chromatography (HPLC) for 4-(2-Octylamino)diphenylamine

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Compound of Interest

Compound Name: 4-(2-Octylamino)diphenylamine

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An optimized High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative determination of **4-(2-Octylamino)diphenylamine**, a key antioxidant used in various industrial applications. This application note provides a comprehensive protocol for the analysis of this compound, ensuring accuracy, precision, and reliability for researchers, scientists, and professionals in drug development and quality control.

Introduction

4-(2-Octylamino)diphenylamine is a secondary aromatic amine that functions as a potent antioxidant.^{[1][2]} Its primary role is to inhibit oxidation processes, thereby preventing the degradation of materials such as rubbers, plastics, and lubricants.^[3] Accurate quantification of **4-(2-Octylamino)diphenylamine** is crucial for quality control during manufacturing and for studying its efficacy and stability in various formulations. The HPLC method detailed below offers a robust and sensitive approach for this purpose.

Principle of the Method

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the nonpolar analyte, **4-(2-Octylamino)diphenylamine**. An isocratic mobile phase consisting of an organic solvent and an aqueous buffer is used to elute the compound. The concentration of **4-(2-Octylamino)diphenylamine** is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.

Experimental Protocols

Equipment and Materials

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Data Acquisition and Processing Software.
- Analytical Balance.
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 µm).
- HPLC grade acetonitrile, methanol, and water.
- Formic acid (analytical grade).
- **4-(2-Octylamino)diphenylamine** reference standard.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : Water (85:15, v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection Wavelength	254 nm
Run Time	10 minutes

Preparation of Solutions

- Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 850 mL of HPLC grade acetonitrile with 150 mL of HPLC grade water. Add 1 mL of formic acid and sonicate for 15 minutes to degas the solution.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **4-(2-Octylamino)diphenylamine** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Accurately weigh a sample containing **4-(2-Octylamino)diphenylamine** and dissolve it in a known volume of methanol. Dilute the solution with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Analytical Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

- Inject 20 μ L of each working standard solution in triplicate.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Inject 20 μ L of the prepared sample solution in triplicate.
- Determine the concentration of **4-(2-Octylamino)diphenylamine** in the sample by interpolating the peak area from the calibration curve.

Method Validation Summary

The developed HPLC method was validated for its linearity, precision, and accuracy. The results are summarized in the tables below.

Linearity

Concentration Range (μ g/mL)	Correlation Coefficient (r^2)
1 - 100	0.9998

Precision

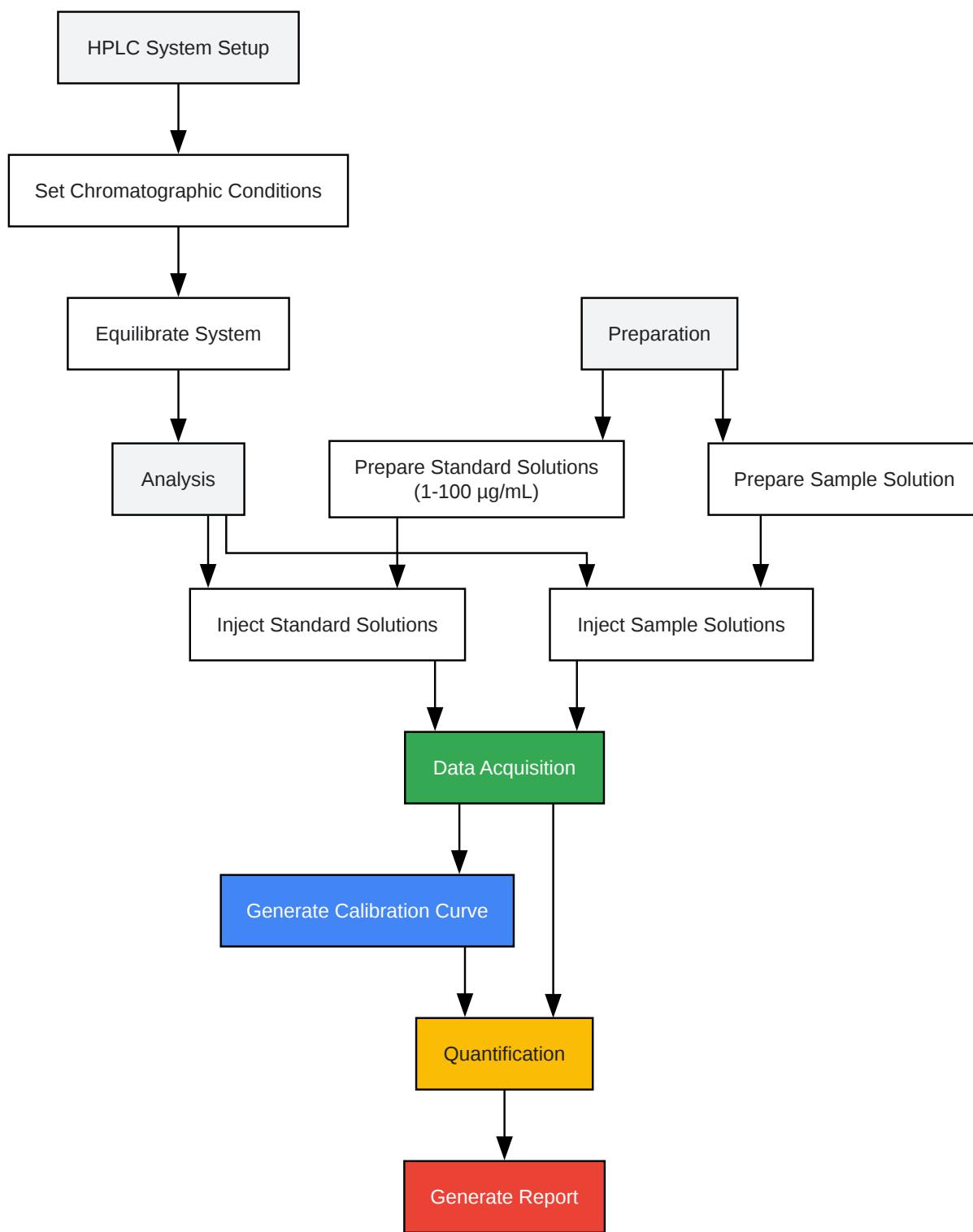
Concentration (μ g/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)
10	1.2	1.8
50	0.8	1.1
100	0.5	0.9

Accuracy (Recovery)

Spiked Concentration ($\mu\text{g/mL}$)	Measured Concentration ($\mu\text{g/mL}$)	Recovery (%)
20	19.8	99.0
60	59.1	98.5
80	80.7	100.9

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure.

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Caption: Experimental workflow for the HPLC analysis of **4-(2-Octylamino)diphenylamine**.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of **4-(2-Octylamino)diphenylamine**. The method is straightforward, accurate, and precise, making it suitable for routine quality control and research applications. The detailed protocol and validation data presented herein should enable other laboratories to readily implement this analytical procedure.

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